molecular formula C13H22N4O2S B1422334 1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine CAS No. 1219828-02-0

1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine

Cat. No.: B1422334
CAS No.: 1219828-02-0
M. Wt: 298.41 g/mol
InChI Key: JGUMVLQIMLRVEG-UHFFFAOYSA-N
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Description

1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily recognized for its role as a key synthetic precursor or intermediate. Its core research value lies in its structural relationship to compounds that act on the 5-HT 7 receptor (5-HT7R), a G-protein coupled receptor for serotonin implicated in a wide range of central nervous system functions. Studies have shown that structural analogs of this compound exhibit high affinity and selectivity for the 5-HT 7 receptor , making it a valuable scaffold for the design and synthesis of novel receptor antagonists. The investigation of such antagonists is crucial for elucidating the 5-HT 7 receptor's role in regulating circadian rhythms, sleep, and mood, thereby contributing to the development of potential therapeutics for neuropsychiatric disorders. Furthermore, the piperazine and substituted pyrazole core of the molecule is a privileged structure in drug discovery, often associated with modulating various biological targets. Research indicates that derivatives based on this chemotype are explored for their diverse pharmacological potential , including investigations beyond neurosciences. This compound is intended for use in vitro assays, target validation studies, and as a building block for the synthesis of more complex, target-specific molecules in a controlled research environment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dimethyl-4-piperazin-1-ylpyrazol-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMVLQIMLRVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

  • The pyrazole ring with 3,5-dimethyl substitution is commonly synthesized by cyclization of β-diketones or β-ketoesters with hydrazine derivatives under acidic or neutral conditions.
  • For example, reaction of a 1,3-diketone with hydrazine hydrate or substituted hydrazines yields the 1H-pyrazole ring.
  • Methyl groups at positions 3 and 5 are introduced by selecting appropriately substituted diketone precursors.

Introduction of the 1,1-Dioxidotetrahydro-3-thienyl Group

  • The tetrahydrothiophene ring is oxidized to the sulfone (1,1-dioxide) form, typically by treatment with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
  • The sulfonyl tetrahydrothiophene moiety is then attached to the pyrazole ring through nucleophilic substitution or coupling reactions.
  • In some methods, the sulfone group is introduced prior to coupling with pyrazole to ensure stability.

Coupling with Piperazine

  • The key step involves coupling the pyrazole-thienyl intermediate with piperazine to form the final compound.
  • This is typically achieved by nucleophilic substitution reactions where a leaving group on the pyrazole or thienyl intermediate (e.g., halogen or sulfonate ester) is displaced by the nucleophilic nitrogen of piperazine.
  • The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane , often in the presence of a base (e.g., triethylamine, potassium carbonate) to facilitate deprotonation and promote coupling.
  • Reaction temperatures range from room temperature to reflux depending on reactivity.

Use of Coupling Agents and Catalysts

  • In some preparation routes, peptide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or 1,1'-carbonyldiimidazole (CDI) are employed to activate carboxylic acid derivatives for amide bond formation with piperazine.
  • Catalysts like palladium complexes may be used in cross-coupling reactions if aryl halides are involved.

Purification and Isolation

  • The crude product is purified by crystallization or silica gel column chromatography .
  • Final compounds are isolated either as free bases or as pharmaceutically acceptable salts (e.g., acetate, hydrochloride).
  • Washing with aqueous solutions (e.g., sodium chloride, sodium bicarbonate) and drying under controlled temperature (40–45°C) are standard steps.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Pyrazole ring formation β-diketone + hydrazine hydrate Ethanol, methanol Room temp to reflux Acidic or neutral catalysis
Sulfone oxidation m-CPBA or H2O2 + catalyst Dichloromethane, EtOAc 0°C to room temp Controlled oxidation to sulfone
Coupling with piperazine Piperazine + activated intermediate + base (e.g., triethylamine) DMF, dichloromethane Room temp to reflux Base facilitates nucleophilic substitution
Use of coupling agents EDC·HCl, CDI, or similar DMF, DCM 0°C to room temp For amide bond formation
Purification Crystallization, column chromatography Various solvents Ambient to 45°C Removal of impurities and isolation

Research Findings and Optimization

  • A patent (WO2012146318A1) describes the preparation of related pyrazole derivatives via coupling reactions in the presence of bases such as triethylamine and coupling agents like carbodiimides, with solvents including dichloromethane and DMF, at temperatures ranging from -10°C to reflux.
  • Another patent (WO2015063709A1) outlines a process for preparing pyrazolyl-piperazine derivatives involving washing with aqueous sodium bicarbonate, concentration under reduced pressure, and crystallization with glacial acetic acid to obtain piperazine salts with high purity.
  • The use of Lawesson's reagent for cyclization to form pyrazole rings has been reported as an alternative to phosphorous oxychloride, improving yield and avoiding toxic solvents like pyridine.
  • Research articles indicate that sulfone-containing tetrahydrothiophene rings can be efficiently synthesized and incorporated into heterocycles, with oxidation steps carefully controlled to prevent over-oxidation or degradation.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome/Notes
Pyrazole synthesis Cyclization of β-diketones with hydrazine derivatives β-diketone, hydrazine hydrate, acidic/neutral Formation of 3,5-dimethyl-1H-pyrazole core
Sulfone introduction Oxidation of tetrahydrothiophene to sulfone m-CPBA or H2O2, DCM, 0°C to RT Formation of 1,1-dioxidotetrahydro-3-thienyl
Coupling with piperazine Nucleophilic substitution or amide coupling with activated intermediates Piperazine, base (TEA, K2CO3), coupling agents Formation of target piperazine-linked compound
Purification and isolation Crystallization, washing with aqueous solutions, drying Various solvents, controlled temperature Pure compound isolated as free base or salt

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1,1-Dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thienyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-(3,5-dimethyl-4-(piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
  • Molecular Formula : C13H22N4O2S
  • CAS Number : 1219828-02-0
  • Molecular Weight : 298.41 g/mol
  • Purity : 95% .

Structural Representation

The compound features a tetrahydrothiophene ring with a sulfone group and a piperazine attached to a pyrazole derivative, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrazole exhibit significant activity against various inflammatory models, suggesting that this compound could be developed into a therapeutic agent for pain management.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar compounds and found that modifications to the pyrazole structure can enhance efficacy. The presence of the tetrahydrothiophene moiety was noted to contribute to increased bioavailability .

Neuropharmacology

Research indicates that piperazine derivatives can interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders and anxiety.

Case Study: Serotonin Receptor Modulation

In vitro studies demonstrated that piperazine derivatives could act as serotonin receptor agonists or antagonists, depending on structural variations. The specific modifications in the compound's structure may lead to selective receptor binding profiles .

Antimicrobial Activity

Preliminary investigations have suggested that compounds containing the tetrahydrothiophene structure exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity Comparison

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazineC. albicansTBD

Note: TBD indicates that further research is required to establish MIC values for this compound .

Cancer Research

There is growing interest in the development of compounds that can inhibit cancer cell proliferation. The structural features of this compound may allow it to interfere with cancer cell signaling pathways.

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of similar piperazine derivatives on various cancer cell lines. Results indicated promising results in reducing cell viability at specific concentrations, warranting further investigation into this compound's potential anticancer properties .

Mechanism of Action

The mechanism of action of 1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, linkers, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Linker Group Pharmacological Notes
Target: 1-[1-(1,1-Dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine C₁₃H₂₀N₄O₂S ~296.39 (calculated) 3,5-dimethyl, N-sulfolane Tetrahydrothiophene-1,1-dioxide Potential CNS applications (piperazine moiety)
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine () C₁₁H₂₀N₄O₂S 272.37 3,5-dimethyl, N-ethyl Linear sulfonyl (SO₂) Discontinued; used in small-molecule studies
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine () C₁₈H₂₂N₄O₃ 342.40 3,5-dimethyl, N-difluoromethyl Linear sulfonyl (SO₂) Bioisosteric optimization for stability
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine () C₁₀H₁₆N₄O₂S 272.33 3,5-dimethyl Linear sulfonyl (SO₂) General heterocyclic chemistry applications
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one () C₁₀H₁₄N₄O₃S 270.31 3,5-dimethyl Linear sulfonyl (SO₂) Piperidinone variant; ketone introduces polarity
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () C₈H₁₀Cl₂N₂O₂S₂ 309.22 N/A Direct piperazine-dithiolone Reported pharmacological potential

Key Observations

Linker Diversity :

  • The sulfolane linker in the target compound is a cyclic sulfone , which may enhance metabolic stability and solubility compared to linear sulfonyl groups .
  • Linear sulfonyl linkers (e.g., ) are common but lack the conformational rigidity of sulfolane.

Substituent Effects: N-Ethyl () and N-difluoromethyl () groups on pyrazole alter electronic properties and steric bulk. Difluoromethyl acts as a bioisostere for improved pharmacokinetics.

Piperazine Modifications: Unsubstituted piperazine (target) vs. piperidinone () or diphenylethanone-substituted analogs (): Modifications impact basicity and bioavailability.

Synthetic Challenges :

  • Sulfolane-containing compounds may require specialized oxidation steps (e.g., tetrahydrothiophene → sulfone), whereas sulfonyl analogs are synthesized via standard sulfonation .

Pharmacological Potential: Piperazine derivatives are often explored for CNS targets (e.g., serotonin/dopamine receptors). The sulfolane linker’s rigidity could enhance selectivity . Dithiolone-piperazine hybrids () show antimicrobial or antitumor activity, suggesting avenues for the target compound .

Biological Activity

1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine (CAS Number: 1219828-02-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H22N4O2S
  • Molecular Weight : 298.41 g/mol
  • IUPAC Name : 3-(3,5-dimethyl-4-(piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
  • Purity : 95% .

Research indicates that compounds containing piperazine and pyrazole moieties often exhibit diverse biological activities, including:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress. This action is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Neuroprotective Effects : Studies have shown that derivatives of pyrazole can protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of mitochondrial pathways and stabilization of mitochondrial membrane potential .

Biological Activity Data

Activity TypeObserved EffectReference
AntioxidantProtects SH-SY5Y cells from H2O2-induced damagePMC9598289
NeuroprotectionReduces cell apoptosis in neurodegenerative modelsPMC9598289
CytotoxicityLow toxicity observed at concentrations up to 80 μMPMC9598289

Case Study 1: Neuroprotective Effects

In a study evaluating various piperazine derivatives, it was found that this compound exhibited significant neuroprotective effects against oxidative stress in SH-SY5Y neuronal cells. The compound effectively reduced ROS levels and prevented cell death at concentrations as low as 20 μM. These findings suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 2: Antioxidative Mechanism

Further mechanistic studies revealed that the compound activates the IL-6/Nrf2 signaling pathway, enhancing cellular antioxidant defense mechanisms. This positive feedback loop not only stabilizes mitochondrial function but also promotes cell survival under oxidative stress conditions .

Q & A

(Basic) How can researchers confirm the successful synthesis of this piperazine derivative?

Answer: Synthesis confirmation requires a combination of elemental analysis (to verify stoichiometric ratios of C, H, N) and spectroscopic characterization .

  • 1H/13C NMR identifies proton and carbon environments, such as distinguishing methyl groups (δ 2.21–2.33 ppm) and piperazine ring protons (δ 3.39–4.05 ppm) .
  • IR spectroscopy confirms functional groups (e.g., sulfonyl stretches from the 1,1-dioxidothiomorpholine moiety).
  • High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 328.1597 for a related carbothioamide derivative) .
    Reference:

(Basic) What methodologies assess the toxicity profile of piperazine derivatives in preclinical studies?

Answer:

  • In vitro cytotoxicity assays (e.g., MTT on cell lines like MDA-MB-231) quantify IC50 values .
  • In vivo models (rodents) evaluate acute toxicity (LD50) and organ-specific effects. Beta-cyclodextrin modifications in derivatives reduce toxicity but may lower bioactivity .
  • Genotoxicity screening (Ames test) detects mutagenic potential, critical for compounds with nitrosamine-forming risks .
    Reference:

(Advanced) How do structural modifications in the piperazine core influence antiplatelet activity?

Answer: Substituents like the 3,5-dimethylpyrazole group enhance steric bulk, altering receptor binding. Computational tools validate these effects:

  • Molecular docking predicts interactions with platelet receptors (e.g., P2Y12).
  • QSAR models correlate electron-withdrawing groups (e.g., sulfonyl) with increased activity. Antiplatelet efficacy in derivatives is confirmed via platelet aggregation assays using ADP/COX-1 inhibitors as controls .
    Reference:

(Advanced) What strategies mitigate the trade-off between reduced bioactivity and enhanced safety in modified derivatives?

Answer:

  • Co-administration with adjuvants (e.g., beta-cyclodextrin) improves solubility without structural modification .
  • Hybridization with bioactive scaffolds (e.g., pyridinyl or quinazolinyl groups) restores activity while retaining low toxicity .
  • Prodrug design masks reactive groups until target-specific activation .
    Reference:

(Basic) What storage conditions stabilize piperazine-based compounds for long-term studies?

Answer:

  • Store at -70°C in dark, anhydrous conditions to prevent degradation (stable for ≥2 months).
  • Avoid room temperature (>15 hours at 25°C causes gradual decomposition).
  • Use amber glass vials and inert atmospheres (N2/Ar) to limit oxidation .
    Reference:

(Advanced) How does this derivative enhance CO2 capture efficiency in flue gas systems?

Answer: As a promoter in K2CO3 solutions , it accelerates CO2 absorption via:

  • Bicarbonate formation : Piperazine facilitates CO2 + K2CO3 → 2KHCO3, confirmed by gas-liquid chromatography .
  • Reaction kinetics : Flow rates (0.5–2 L/min) and temperature (40–70°C) optimize absorption. Challenges include volatility mitigation via PTFE membrane contactors .
    Reference:

(Advanced) How is the protonation state of piperazine linkers determined in PROTACs?

Answer:

  • Experimental pKa measurement : Sirius T3 platform with potentiometric titration (e.g., piperazine pKa1 = 9.8, pKa2 = 5.6) .
  • In silico prediction : MoKa software evaluates substituent effects (e.g., methylsulfonyl lowers basicity) .
    Reference:

(Basic) Which spectroscopic techniques characterize substituent electronic environments?

Answer:

  • 1H NMR : Methyl groups (δ 2.21–2.33 ppm) indicate electron-donating effects.
  • 13C NMR : Aromatic carbons (δ 148–155 ppm) reveal conjugation with the piperazine ring .
  • UV-Vis : Absorbance shifts (λ 270–300 nm) track π→π* transitions in heterocyclic systems .
    Reference:

(Advanced) How to resolve discrepancies between predicted and observed bioactivity?

Answer:

  • Molecular dynamics simulations assess binding mode stability (e.g., RMSD <2 Å over 100 ns).
  • Dose-response reevaluation : Adjust assay pH/temperature to match physiological conditions.
  • Metabolite screening : LC-MS identifies inactive degradation products .
    Reference:

(Advanced) What synthetic routes optimize N-substituted piperazine carbothioamide yields?

Answer:

  • Sonication-assisted synthesis : THF at 40–70°C with di(1H-imidazol-1-yl)methanethione reduces side reactions .
  • Reverse-phase chromatography (0–50% MeCN/H2O + 0.1% TFA) purifies products (44% yield) .
  • Free-basing : NaHCO3 extraction removes acidic impurities .
    Reference:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine

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